molecular formula C7H8N2O5 B12869587 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid CAS No. 304015-82-5

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B12869587
CAS No.: 304015-82-5
M. Wt: 200.15 g/mol
InChI Key: XHMAHGRLAGQVNX-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a nitro-substituted pyrrole derivative characterized by a hydroxymethyl (-CH2OH) group at position 4, a methyl group at position 1, and a nitro (-NO2) group at position 5 on the pyrrole ring.

Properties

CAS No.

304015-82-5

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

4-(hydroxymethyl)-1-methyl-5-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O5/c1-8-5(7(11)12)2-4(3-10)6(8)9(13)14/h2,10H,3H2,1H3,(H,11,12)

InChI Key

XHMAHGRLAGQVNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1[N+](=O)[O-])CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by hydroxymethylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

  • Oxidation of the hydroxymethyl group yields 4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.
  • Reduction of the nitro group forms 4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid.
  • Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and synthesis challenges of related pyrrole-2-carboxylic acid derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Synthesis Steps Notable Properties
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid (Target) -CH2OH (4), -CH3 (1), -NO2 (5) Not explicitly provided Likely involves nitration (e.g., fuming HNO3) and hydroxymethylation steps High polarity due to -NO2 and -CH2OH; potential solubility in polar solvents
4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid ethyl ester -Br (4), -NO2 (5), -COOEt (2) ~278.97 (calculated) Bromination (NBS), nitration (fuming HNO3) Bromine enhances electrophilicity; ethyl ester improves lipophilicity
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid -Cl (4), -CH3 (5) ~175.59 (calculated) Chlorination (N-chlorosuccinimide at 0°C) Chlorine increases reactivity for nucleophilic substitution; moderate stability
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid -CF3-C6H4 (5), -CH3 (1) 269.22 Suzuki coupling or similar aryl introduction Bulky aryl group enhances hydrophobicity; potential for π-π stacking interactions
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -OCH3 (5), fused pyridine ring ~208.18 (calculated) Multi-step cyclization and methoxylation Pyridine ring increases aromaticity; methoxy improves metabolic stability

Reactivity and Functional Group Effects

  • Nitro Group (-NO2): Present in the target compound and 4-bromo-5-nitro derivative , this group strongly withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~1–2) and directing electrophilic attacks to meta/para positions. It also confers stability against oxidation but may pose synthesis hazards (e.g., nitration with fuming HNO3).
  • However, it may introduce instability under acidic or oxidative conditions.
  • Halogens (Br, Cl) : In 4-bromo and 4-chloro derivatives , halogens increase molecular weight and electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki). Bromine’s larger size may sterically hinder reactions compared to chlorine.

Biological Activity

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid, also known by its CAS number 304015-82-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H8N2O5
  • Molecular Weight: 200.15 g/mol
  • CAS Number: 304015-82-5

Pharmacological Properties

Research indicates that compounds within the pyrrole family, including this compound, exhibit a range of biological activities. These include:

  • Antimicrobial Activity:
    • The compound has shown promise in inhibiting the growth of various bacterial strains, particularly those resistant to conventional antibiotics.
    • A study highlighted that modifications to the pyrrole structure can enhance its activity against Mycobacterium tuberculosis (M. tuberculosis), suggesting a potential role in treating drug-resistant tuberculosis .
  • Anti-inflammatory Effects:
    • Pyrrole derivatives have been investigated for their anti-inflammatory properties. The presence of nitro and hydroxymethyl groups may contribute to these effects by modulating inflammatory pathways.
  • Cytotoxicity:
    • Initial assessments indicate that the compound exhibits low cytotoxicity in vitro, with IC50 values exceeding 64 μg/mL against human cell lines, suggesting a favorable safety profile for further development .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways:
    • Research indicates that pyrrole derivatives can inhibit enzymes critical for bacterial cell wall synthesis, particularly targeting the MmpL3 protein in M. tuberculosis.
  • Disruption of Cellular Processes:
    • The compound may interfere with mycolic acid biosynthesis in mycobacteria, thus disrupting their cellular integrity and leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against drug-resistant M. tuberculosis
Anti-inflammatoryDemonstrated modulation of inflammatory markers
CytotoxicityLow cytotoxicity (IC50 > 64 μg/mL)

Case Study: Anti-Tuberculosis Activity

In a significant study focusing on the structure-activity relationship (SAR) of pyrrole derivatives, it was found that compounds similar to this compound had potent anti-TB activity with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL. This study demonstrated that structural modifications could significantly enhance efficacy against resistant strains while maintaining low toxicity levels .

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